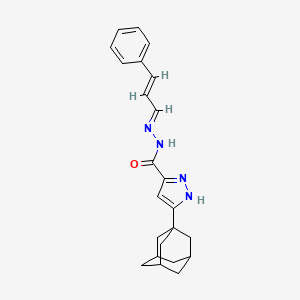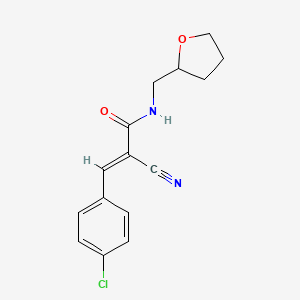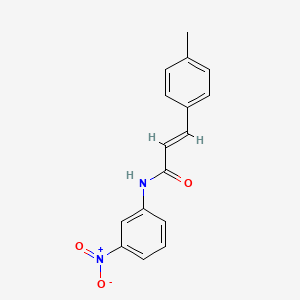![molecular formula C13H9F3N2O2 B11676728 N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide](/img/structure/B11676728.png)
N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide is a chemical compound known for its unique structure and properties It features a furan ring attached to a carbohydrazide group, with a trifluoromethylphenyl group linked via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The furan ring and the trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carbohydrazide derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-[3-(Trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide
- N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a trifluoromethylphenyl group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C13H9F3N2O2 |
|---|---|
Peso molecular |
282.22 g/mol |
Nombre IUPAC |
N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)10-5-3-9(4-6-10)8-17-18-12(19)11-2-1-7-20-11/h1-8H,(H,18,19)/b17-8+ |
Clave InChI |
WBVZPRIDFPSZLC-CAOOACKPSA-N |
SMILES isomérico |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676663.png)
![3-(4-bromophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676672.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11676673.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676683.png)
![2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B11676693.png)
![4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11676707.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11676718.png)

![5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676723.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11676730.png)
![ethyl {[2-(2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B11676739.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11676742.png)
